Lithium indolizine-3-carboxylate
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H6LiNO2 |
|---|---|
Molecular Weight |
167.1 g/mol |
IUPAC Name |
lithium;indolizine-3-carboxylate |
InChI |
InChI=1S/C9H7NO2.Li/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI Key |
YVLSASBBAZBWSP-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC2=CC=C(N2C=C1)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Indolizine 3 Carboxylate Scaffolds: Approaches to Lithium Indolizine 3 Carboxylate
Unifying Principles in Indolizine (B1195054) Core Construction for Carboxylate Derivatives
The construction of the indolizine core, particularly for derivatives bearing a carboxylate group at the C3-position, is predominantly achieved through two powerful strategies: 1,3-dipolar cycloaddition reactions and transition metal-catalyzed cyclizations. chim.itrsc.org Both approaches offer a high degree of control over the substitution pattern of the final indolizine product.
1,3-Dipolar Cycloaddition Reactions: Pyridinium (B92312) Ylides with Activated Dipolarophiles
The [3+2] cycloaddition reaction between a pyridinium ylide (a 1,3-dipole) and a suitable dipolarophile is one of the most fundamental and widely employed methods for the synthesis of the indolizine ring system. chim.itresearchgate.net This reaction is a thermally allowed process that proceeds in a concerted manner, offering a high level of stereospecificity. researchgate.net
To introduce a carboxylate group or its precursor at the C3-position of the indolizine scaffold, electron-deficient alkynes and alkenes are commonly used as dipolarophiles. rsc.orgresearchgate.net The reaction of a pyridinium ylide with an acetylenic ester, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a classic example that directly furnishes an indolizine-1,2-dicarboxylate. researchgate.net To achieve C3-carboxylation specifically, monosubstituted electron-deficient alkynes are employed.
Similarly, electron-deficient alkenes can serve as dipolarophiles. organic-chemistry.org The initial [3+2] cycloaddition leads to a dihydroindolizine intermediate, which then undergoes an oxidation step to afford the aromatic indolizine. tandfonline.com The use of an in-situ oxidant can drive the reaction towards the formation of the aromatized product. tandfonline.com
A variety of electron-deficient alkenes have been successfully employed in the synthesis of indolizines, including those bearing nitro groups or other electron-withdrawing functionalities. nih.govresearchgate.net For instance, a one-pot method for the synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes has been developed using TEMPO as an oxidant. organic-chemistry.org Another transition-metal-free approach involves the reaction of pyridines, 2-chloroacetic acid, and electron-deficient alkenes to yield 3-unsubstituted indolizines through oxidative dehydrogenation and decarboxylation. sioc-journal.cn
| Dipolarophile Type | Example | Resulting Indolizine Feature |
| Electron-Deficient Alkyne | Dimethyl Acetylenedicarboxylate (DMAD) | Dicarboxylate substitution |
| Electron-Deficient Alkyne | Aryl Propiolates | C3-Carboxylate and C2-Aryl substitution |
| Electron-Deficient Alkenes | Acrylonitrile, Methyl Acrylate (B77674) | C1-Substituted Indolizines (after oxidation) |
| Electron-Deficient Alkenes | Bromonitroolefins | Functionalized Indolizines |
The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect, particularly when using unsymmetrical dipolarophiles. researchgate.net The electronic and steric properties of both the pyridinium ylide and the dipolarophile influence the orientation of the addition. elsevierpure.comelsevierpure.com Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to understand and predict the regioselectivity of these reactions. consensus.app
In many cases, the reaction proceeds with high regioselectivity, leading to a single major product. elsevierpure.com For example, the reaction of pyridinium ylides with α,β-unsaturated aldehydes or ketones in the presence of an oxidant can provide 1-acylindolizines with no observation of regioisomers. tandfonline.com The stereochemistry of the initial cycloadduct is also well-defined, with the reaction often proceeding in an endo-selective manner. researchgate.net
Transition Metal-Catalyzed Annulations and Cyclizations
Transition metal catalysis has emerged as a powerful tool for the synthesis of indolizine derivatives, offering alternative pathways with distinct advantages in terms of efficiency and functional group tolerance. bohrium.comrsc.org Palladium and copper catalysts are particularly prominent in this area.
Palladium-catalyzed C–H functionalization has been successfully applied to the synthesis of indolizines. nih.govnih.govrsc.orgbeilstein-journals.org This approach allows for the direct formation of C-C bonds on the indolizine core, avoiding the need for pre-functionalized starting materials. rsc.org For instance, the direct C-3 alkynylation of indolizines with (2,2-dibromovinyl)arenes has been achieved using a palladium catalyst. tandfonline.com While this method functionalizes an existing indolizine, related strategies can be envisioned for the initial construction of the ring system.
More directly relevant to the synthesis of the carboxylated scaffold, palladium-catalyzed oxidative carbonylation reactions could provide a route to indolizine-3-carboxylates. Although specific examples for the direct synthesis of lithium indolizine-3-carboxylate via this method are not prevalent in the reviewed literature, the principles of palladium-catalyzed carbonylation are well-established for other heterocyclic systems. mdpi.com
| Catalyst System | Reaction Type | Key Transformation |
| Pd(OAc)₂ / DPEPhos | C-H Alkynylation | Direct functionalization at C3 |
| Palladium(II) | Dual C-H Functionalization | Formation of fused carbazole (B46965) derivatives from indoles |
Copper-catalyzed reactions have proven to be highly effective for the synthesis of indolizine derivatives. organic-chemistry.orgacs.orgnih.gov One notable method is the copper-promoted decarboxylative cycloaddition. organic-chemistry.orgacs.orgnih.gov An efficient synthesis of diversified indolizine derivatives has been developed from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions using a CuBr catalyst and oxygen as an oxidant. organic-chemistry.orgacs.orgnih.gov This cascade process involves a 1,3-dipolar cycloaddition of a pyridinium ylide with the alkenoic acid, followed by oxidative decarboxylation. acs.org This strategy offers a direct entry to indolizines with various substitution patterns. acs.orgnih.gov
Furthermore, a copper(II)-catalyzed one-pot, three-component cascade reaction between pyridine (B92270), α-acylmethylbromide, and maleic anhydride (B1165640) has been developed to synthesize 1-bromoindolizines. acs.org This reaction proceeds through a 1,3-dipolar cycloaddition followed by oxidative decarboxylation and dehydrogenative bromination. acs.org The resulting 1-bromoindolizines can be further functionalized. While this example leads to a 1-bromo derivative, the underlying principle of copper-catalyzed cycloaddition and decarboxylation is a viable strategy for accessing indolizine-3-carboxylates by choosing appropriately substituted starting materials. A copper(I)-promoted decarboxylative cycloaddition of alkenoic acids has also been reported as an efficient approach to indolizine-3-carboxylates. researchgate.net
Rhodium- and Gold-Catalyzed Approaches to Indolizine Derivatives
Transition metal catalysis, particularly employing rhodium and gold, offers powerful and elegant routes to indolizine and its derivatives. These methods often proceed under mild conditions with high efficiency and selectivity.
Rhodium(III)-catalyzed reactions have been successfully utilized for the synthesis of substituted indoles and related heterocycles. rsc.orgnih.gov For instance, the C-H activation of N-alkyl anilines and their subsequent reaction with internal alkynes can be achieved at room temperature using an in-situ generated N-nitroso group as a transient oxidizing directing group. rsc.org Another approach involves the Rh(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles with N-propargylanilines to produce 3-indolylimines, which can be precursors for further functionalization. nih.gov The intermolecular [3+2] annulation of N-vinyl indoles with N-tosyl-1,2,3-triazoles, catalyzed by rhodium(II), also provides a pathway to complex indole (B1671886) structures. rsc.org
Gold catalysis has emerged as a versatile tool for synthesizing diverse heterocyclic frameworks. acs.orgrsc.org Gold complexes can activate alkynes towards nucleophilic attack, facilitating cyclization cascades. nih.gov For example, gold(III)-catalyzed multicomponent reactions of heteroaryl aldehydes, amines, and alkynes can provide rapid access to substituted aminoindolizines. organic-chemistry.org Similarly, gold-catalyzed cycloisomerization of alkyne-tethered pyrroles represents a viable, though less developed, route to indole-like structures. acs.org These reactions often proceed through vinyl-gold intermediates that can undergo subsequent rearrangements and cyclizations to build the desired heterocyclic core. nih.gov
Table 1: Selected Rhodium- and Gold-Catalyzed Reactions for Indolizine/Indole Synthesis
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Rh(III) Complex | N-Alkyl Anilines, Internal Alkynes | N-Alkyl Indoles | rsc.org |
| Rh(II) / Cu | N-Propargylanilines, N-Sulfonyl-1,2,3-triazoles | 3-Indolylimines | nih.gov |
| Au(III) Complex | Heteroaryl Aldehydes, Amines, Alkynes | Aminoindolizines | organic-chemistry.org |
Radical-Mediated Cyclization and Cross-Coupling Strategies
Radical-induced synthetic approaches are gaining attention for the construction of indolizine rings due to their high efficiency in forming C-C and C-X bonds. researchgate.netnih.gov These methods often proceed under metal-free conditions.
One notable strategy involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides, which provides access to structurally diverse 1,2,3-trisubstituted indolizines. rsc.orgresearchgate.net Another metal-free approach utilizes B₂pin₂ to mediate a radical cascade cyclization/aromatization reaction between an enaminone and pyridine, yielding functionalized indolizines. researchgate.net These radical-based strategies are valued for their atom- and step-economy and their tolerance of a wide range of functional groups. researchgate.netnih.gov
Other Ring-Forming Reactions: Tschichibabin Reaction and Intramolecular Condensations
Classical organic reactions remain fundamental to the synthesis of the indolizine scaffold. The Tschichibabin (or Chichibabin) indolizine synthesis is one of the most common and efficient methods. beilstein-journals.org This reaction typically involves the quaternization of a pyridine with a compound containing an activated methylene (B1212753) group (like a α-haloketone), followed by a base-induced intramolecular cyclization of the resulting pyridinium ylide. beilstein-journals.orgnih.gov This method is highly versatile for preparing a wide array of indolizine derivatives. beilstein-journals.orgresearchgate.net
Intramolecular condensation reactions, such as the aldol (B89426) or Claisen-type condensations, provide another pathway to cyclic systems. pearson.com The Dieckmann cyclization, an intramolecular Claisen condensation of a 1,6- or 1,7-diester, is particularly relevant for forming five- or six-membered rings, respectively. openstax.org This reaction proceeds by forming an enolate from one ester group, which then attacks the other ester group in a nucleophilic acyl substitution, resulting in a cyclic β-keto ester. openstax.org While more commonly applied to carbocycles, the principles of intramolecular condensation can be adapted for the synthesis of heterocyclic systems by carefully designing the acyclic precursor. pearson.comyoutube.com
Introduction and Functionalization of the Carboxylate Moiety at Position 3
Once the indolizine scaffold is formed, the next critical phase is the introduction of a carboxylic acid group, or a precursor to it, at the C-3 position.
Direct Carboxylation Strategies (e.g., from lithiated intermediates)
Direct carboxylation involves the reaction of a nucleophilic indolizine intermediate with an electrophilic carbon source, such as carbon dioxide. This can be achieved by first generating a lithiated indolizine species through deprotonation with a strong organolithium base. The resulting indolizine anion can then react with CO₂ to form the lithium carboxylate directly. While direct carboxylation of allylic halides with CO₂ in the presence of indium has been reported, demonstrating the principle of reacting an organometallic intermediate with carbon dioxide, specific examples for indolizines follow a similar logic. nih.gov More broadly, the direct acylation of indolizines at the 3-position using carboxylic acids activated by peptide coupling reagents has been shown to be a practical method, suggesting that the 3-position is susceptible to electrophilic attack by carboxyl-containing species. nih.gov
Derivatization of Precursor Esters or Nitriles
An alternative and often more practical approach is to install a group at the C-3 position that can be later converted into a carboxylic acid. Common precursors include esters and nitriles. libretexts.org
Many of the ring-forming reactions can be designed to directly incorporate an ester group at the desired position. For instance, using a β-keto ester in a condensation reaction can yield an indolizine-3-carboxylate ester. This ester can then be hydrolyzed to the corresponding carboxylic acid. libretexts.orgresearchgate.net The hydrolysis is typically carried out under acidic or basic conditions. organic-chemistry.org
Similarly, a nitrile group can be introduced and subsequently hydrolyzed. Nitriles can be synthesized from carboxylic acids or their derivatives, or by the reaction of a nucleophilic cyanide with a suitable electrophile. libretexts.orgresearchgate.net The hydrolysis of a nitrile to a carboxylic acid is a well-established transformation, often requiring strong acid or base and heating. organic-chemistry.org For example, nitrilase enzymes can also catalyze this hydrolysis under milder conditions. organic-chemistry.org
Table 2: Conversion of Precursors to Carboxylic Acids
| Precursor Group | Reagents for Conversion | Product | Reference |
|---|---|---|---|
| Ester (-COOR) | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid (-COOH) | libretexts.orgorganic-chemistry.org |
| Nitrile (-CN) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | organic-chemistry.org |
Counterion Exchange and Lithium Salt Formation
The final step in the synthesis of this compound is the formation of the lithium salt from the indolizine-3-carboxylic acid. This is typically a straightforward acid-base reaction. thieme-connect.de
The carboxylic acid is treated with a suitable lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃). thieme-connect.degoogle.com The reaction involves the deprotonation of the acidic carboxylic acid proton by the base, forming the lithium carboxylate salt and a benign byproduct (e.g., water or water and CO₂). mnstate.edu The resulting lithium salt can then be isolated, often by precipitation or by removing the solvent. google.com Another method involves the saponification of a precursor ester using lithium hydroxide, which simultaneously hydrolyzes the ester and forms the lithium salt. thieme-connect.de Ion-exchange chromatography can also be employed, where a salt with a different counterion (e.g., sodium) is passed through a resin charged with lithium ions. thieme-connect.de
The general reaction is as follows: Indolizine-3-COOH + LiOH → this compound + H₂O
Specific Protocols for this compound Generation
The generation of this compound is typically achieved through a two-step process: the synthesis of an indolizine-3-carboxylate ester, followed by its hydrolysis to the corresponding carboxylic acid and subsequent formation of the lithium salt. A common and effective method for the initial synthesis of the indolizine scaffold is the 1,3-dipolar cycloaddition reaction.
Step 1: Synthesis of an Indolizine-3-carboxylate Ester
A widely employed method for constructing the indolizine ring is the reaction of a pyridinium ylide with a suitable dipolarophile. For the synthesis of an indolizine-3-carboxylate ester, an electron-deficient alkene such as an acrylate ester is used. The pyridinium ylide is typically generated in situ from a corresponding pyridinium salt in the presence of a base.
A representative protocol for the synthesis of an ethyl indolizine-3-carboxylate is as follows:
A mixture of a 2-substituted pyridine, such as pyridine-2-acetonitrile, and an α-halo carbonyl compound, for example, ethyl bromoacetate, is reacted to form the corresponding pyridinium salt.
The pyridinium salt is then treated with a base, such as triethylamine (B128534) or potassium carbonate, in a suitable solvent like dimethylformamide (DMF), to generate the pyridinium ylide.
An acrylate ester, for instance, ethyl acrylate, is added to the reaction mixture. The 1,3-dipolar cycloaddition between the ylide and the acrylate proceeds, often with heating, to form a dihydroindolizine intermediate.
An oxidizing agent, such as chromium(VI) oxide or potassium dichromate, is then used to aromatize the dihydroindolizine to the final indolizine-3-carboxylate ester. reddit.com In some methodologies, the reaction can be performed under base-free conditions with a sub-equivalent amount of an oxidant like K2Cr2O7. rsc.org
Step 2: Generation of this compound via Ester Hydrolysis
The resulting indolizine-3-carboxylate ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the lithium salt. The use of lithium hydroxide (LiOH) for this hydrolysis step directly yields the this compound.
A general procedure for the hydrolysis is:
The indolizine-3-carboxylate ester is dissolved in a suitable solvent system, often a mixture of tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water. commonorganicchemistry.com
An aqueous solution of lithium hydroxide is added to the ester solution. The reaction mixture is typically stirred at room temperature or gently heated to drive the hydrolysis to completion.
Upon completion of the reaction, the organic solvents are removed under reduced pressure. The resulting aqueous solution contains the this compound. The salt can then be isolated by crystallization or used in solution for subsequent reactions.
The use of lithium hydroxide can be advantageous in ester hydrolysis, as the small lithium cation is known to coordinate effectively with the carbonyl oxygen of the ester, which can increase the electrophilicity of the carbonyl carbon and facilitate the nucleophilic attack by the hydroxide ion. reddit.com
Comparative Analysis of Counterion Effects on Synthesis
The choice of base, and consequently the counterion (e.g., Li⁺, Na⁺, K⁺, Cs⁺), can have a notable impact on the efficiency and outcome of the synthesis of indolizine-3-carboxylates. These effects can be observed in both the initial cycloaddition step and the final hydrolysis step.
Counterion Effects in the 1,3-Dipolar Cycloaddition Step
The base plays a crucial role in the deprotonation of the pyridinium salt to form the reactive ylide intermediate. The nature of the base and its counterion can influence the reaction rate and yield. In a study on a domino Michael/SN2/aromatization reaction to form functionalized indolizines, various inorganic bases were screened. nih.gov The results indicated a significant dependence of the reaction yield on the choice of base.
| Base | Counterion | Yield of Indolizine 3a (%) | Reference |
|---|---|---|---|
| Na2CO3 | Na⁺ | 99 | nih.gov |
| K2CO3 | K⁺ | 72 | nih.gov |
| Cs2CO3 | Cs⁺ | 65 | nih.gov |
| K3PO4 | K⁺ | 68 | nih.gov |
| NaOAc | Na⁺ | 75 | nih.gov |
| NaHCO3 | Na⁺ | 83 | nih.gov |
While a direct comparison including a lithium base was not reported in this specific study, the data demonstrates that the counterion and the nature of the base can significantly affect the efficiency of the indolizine ring formation. The optimal base in this case was found to be sodium carbonate. nih.gov
Counterion Effects in the Ester Hydrolysis Step
In the hydrolysis of the indolizine-3-carboxylate ester to the corresponding carboxylate salt, the choice of hydroxide base (LiOH, NaOH, KOH) determines the resulting salt. While all alkali metal hydroxides can effect this transformation, lithium hydroxide has been reported to offer certain advantages. nih.govacsgcipr.org
The smaller size and higher charge density of the lithium cation (Li⁺) compared to sodium (Na⁺) and potassium (K⁺) allow it to coordinate more strongly with the ester's carbonyl oxygen. This Lewis acidic character of the lithium ion can enhance the polarization of the carbonyl group, making it more susceptible to nucleophilic attack by the hydroxide ion. reddit.com This can lead to faster reaction rates and may allow for the use of milder reaction conditions. researchgate.net
In a study on the hydrolysis of various esters in a water/tetrahydrofuran system, lithium cations were observed to accelerate the reaction compared to potassium and sodium cations. nih.gov
| Hydroxide | Counterion | Relative Hydrolysis Efficiency | Reference |
|---|---|---|---|
| LiOH | Li⁺ | High | reddit.comnih.gov |
| NaOH | Na⁺ | Moderate | commonorganicchemistry.com |
| KOH | K⁺ | Moderate-High | commonorganicchemistry.commdpi.com |
The increased efficiency with lithium hydroxide can be particularly beneficial when dealing with sterically hindered esters or substrates with base-sensitive functional groups, where milder conditions are preferable. acsgcipr.org
Computational and Theoretical Investigations of Indolizine 3 Carboxylate Systems, Including Lithium Variants
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) has become a powerful tool for studying the molecular and electronic structures of heterocyclic compounds like indolizine (B1195054) derivatives. researchgate.netnih.gov Methods such as B3LYP with basis sets like 6-31G or 6-311G+(d,p) are commonly employed to achieve a balance between computational cost and accuracy for these systems. researchgate.netnih.govmdpi.com
The first step in the computational analysis of lithium indolizine-3-carboxylate is the determination of its most stable three-dimensional structure through geometry optimization. This process calculates the total energy of the molecule for a given atomic arrangement and systematically adjusts the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy.
For indolizine derivatives, DFT calculations accurately predict the planar structure of the bicyclic core. In a study on diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, single-crystal X-ray diffraction confirmed a monoclinic crystal system, and the geometric parameters were successfully reproduced by DFT calculations at the B3LYP/6-31G level. mdpi.com For this compound, the optimized structure would show the planar indolizine ring with the carboxylate group likely exhibiting some degree of twist relative to the ring. The lithium ion would be coordinated to the oxygen atoms of the carboxylate group.
Table 1: Representative Calculated Geometric Parameters for an Indolizine Core Note: This table provides typical, illustrative values for an indolizine ring system based on published data for related derivatives. Exact values for this compound would require a specific calculation.
| Parameter | Typical Value (Å or °) | Reference |
|---|---|---|
| N-C8a Bond Length | 1.38 | mdpi.com |
| C5-C6 Bond Length | 1.36 | mdpi.com |
| C8-C8a Bond Length | 1.41 | mdpi.com |
| C3-N-C5 Angle | 108.5 | mdpi.com |
| C1-C2-C3 Angle | 109.0 | mdpi.com |
The electronic structure of indolizines governs their chemical behavior. The indolizine system is isomeric with indole (B1671886) but has different electronic properties. japsonline.com It is generally considered a π-excessive heterocycle, with the highest electron density located at the C-3 position of the pyrrole-like five-membered ring. nih.govmdpi.com This makes the C-3 position the primary site for electrophilic substitution. jbclinpharm.org
Mulliken charge analysis, derived from DFT calculations, can quantify the charge distribution across the molecule. researchgate.net For indolizine-3-carboxylate, this analysis would confirm a high negative charge density on the C-3 carbon and the oxygen atoms of the carboxylate group. The lithium ion (Li⁺) would carry a positive charge. Reactivity indices, such as the Fukui function, can also be calculated to predict the most likely sites for nucleophilic and electrophilic attack, further confirming the reactivity at the C-3 position.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic transitions and reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. acs.org
Table 2: Illustrative FMO Data for an Indolizine System Note: These values are representative and based on calculations for related fluorophores. acs.org The specific energies for this compound would vary.
| Orbital | Typical Energy (eV) | Characteristic |
|---|---|---|
| HOMO | -5.5 to -6.0 | π-orbital, electron donor |
| LUMO | -1.5 to -2.0 | π*-orbital, electron acceptor |
| HOMO-LUMO Gap | 3.5 to 4.0 | Indicator of chemical stability |
Aromaticity is a key concept in understanding the stability and properties of indolizine. The indolizine scaffold contains a 10π-electron system. researchgate.net Its aromaticity can be quantified using several computational methods.
Nucleus-Independent Chemical Shifts (NICS): This is a popular method where the magnetic shielding is calculated at a specific point, typically the center of a ring. researchgate.net A negative NICS value indicates a diatropic ring current, characteristic of an aromatic ring, while a positive value suggests a paratropic current and anti-aromaticity. For indolizine, the five-membered ring is generally found to be more aromatic than the six-membered ring. chemrxiv.org However, care must be taken as NICS values can be influenced by local currents and may not always reflect the true cyclic delocalization. diva-portal.org
Magnetically Induced Current Density (MICD): MICD analysis provides a visual and quantitative map of the electron current flow when a molecule is exposed to an external magnetic field. acs.orgchemrxiv.org This method can unambiguously distinguish between global ring currents (aromaticity) and localized atomic currents, avoiding some of the pitfalls of NICS. diva-portal.org
Isomerization Stabilization Energy (ISE): ISE compares the energy of the cyclic compound with a suitable acyclic isomer. acs.org A higher stabilization energy indicates greater aromatic character. Studies on indoloindolizines have successfully used ISE to correlate the aromaticity of the indolizine moiety with the HOMO-LUMO gap. acs.orgchemrxiv.org
These combined computational approaches provide a robust assessment of the aromatic character of the five- and six-membered rings within the this compound system.
Mechanistic Elucidation of Indolizine-3-carboxylate Formation
Computational chemistry is instrumental in mapping the reaction mechanisms for the synthesis of indolizines. A common and versatile route is the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and an electron-deficient alkyne or alkene, followed by an oxidation/aromatization step. mdpi.comjbclinpharm.org
To elucidate the mechanism, computational chemists map the potential energy surface of the reaction. This involves identifying all relevant intermediates and, crucially, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.
The formation of an indolizine-3-carboxylate derivative typically proceeds as follows:
Ylide Formation: A base abstracts a proton from a pyridinium salt to generate a pyridinium ylide, a 1,3-dipole.
Cycloaddition: The ylide undergoes a cycloaddition reaction with an appropriate dipolarophile (e.g., an acrylate (B77674) or propiolate derivative). This step can be concerted or stepwise. DFT calculations can distinguish between these pathways by searching for the corresponding transition states and intermediates.
Aromatization: The initial cycloadduct is often a dihydroindolizine derivative, which then undergoes oxidation (e.g., loss of H₂) to form the final, stable aromatic indolizine ring. mdpi.com
By calculating the Gibbs free energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. researchgate.net This profile reveals the rate-determining step (the one with the highest energy barrier) and provides a theoretical basis for optimizing reaction conditions to improve yields. For example, computational studies can rationalize the regioselectivity of the cycloaddition, explaining why the carboxylate group ends up at the C-3 position.
Computational Predictions and Experimental Validation
A key aspect of computational chemistry is the synergy between theoretical predictions and experimental results. Theoretical models are refined based on experimental data, and in turn, they can predict the properties of new, unsynthesized molecules.
Computational methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Visible spectra. For this compound, theoretical calculations would predict the chemical shifts in its ¹H and ¹³C NMR spectra, the vibrational frequencies of its functional groups in the IR spectrum, and its electronic transitions in the UV-Vis spectrum.
These theoretical spectra could then be compared with experimentally obtained spectra to validate the computational model. For example, a study on indolizine-2-carboxamides utilized dynamic NMR analysis to explore rotational barriers. rsc.org A similar approach for this compound would provide valuable structural information. However, without experimental data for this specific compound, such a correlational study is not possible.
Once a reliable computational model for this compound is established and validated, it can be used to design and predict the properties of novel derivatives. nih.gov By systematically modifying the structure of the parent molecule in silico (e.g., by adding different substituents), it would be possible to screen for derivatives with desired electronic, optical, or pharmacological properties. This approach has been used in the design of novel indolizine-based antimicrobial agents and anti-tuberculosis agents. nih.govnih.gov This predictive power accelerates the discovery of new functional molecules.
Influence of Lithium Counterion on Electronic Structure and Reactivity
The presence and nature of a counterion can significantly influence the properties of an ionic compound. In the case of this compound, the lithium cation (Li⁺) would interact with the negatively charged carboxylate group. This interaction is not merely a simple electrostatic attraction but can affect the electron distribution across the entire indolizine ring system.
Computational studies would be essential to quantify this influence. By comparing the electronic structure of the indolizine-3-carboxylate anion with and without the lithium counterion, one could determine the extent of charge redistribution. This would involve analyzing parameters such as molecular orbital energies, atomic charges, and electrostatic potential maps. While studies have investigated the effect of lithium deintercalation on the electronic structure of materials like LiMn₂O₄, similar specific analyses for this compound are not available. elsevierpure.com
The reactivity of the indolizine-3-carboxylate system would also be affected by the lithium counterion. The coordination of the lithium ion to the carboxylate group could influence the nucleophilicity or electrophilicity of different positions on the indolizine ring, thereby altering its reactivity in various chemical transformations.
Academic and Industrial Applications of Indolizine 3 Carboxylate Derivatives Excluding Biological/clinical Focus
Organic Optoelectronic Materials and Devices
The indolizine (B1195054) scaffold's tunable nature allows for the creation of molecules with specific optical and electronic characteristics. By modifying substituents on the indolizine ring, researchers can control properties like absorption and emission wavelengths, quantum yields, and charge carrier mobilities, making them adaptable for various optoelectronic devices. researchgate.net
Advanced Fluorescent Dyes and Pigments
Derivatives of indolizine-3-carboxylate are notable for their strong fluorescence, positioning them as excellent candidates for advanced fluorescent dyes and pigments. The rigid structure of the indolizine core helps to achieve high quantum yields by reducing non-radiative decay. The electronic properties of these dyes can be systematically altered by adding different chemical groups, which allows for the creation of a wide range of emission colors from blue to red. acs.orgnih.gov
Research has shown that the photophysical properties of these dyes are heavily influenced by the placement of substituents. nih.gov Strategic modifications can enhance intramolecular charge transfer (ICT), leading to large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the solvent. This tunability is highly valuable for creating environmentally sensitive fluorescent probes and specialized pigments.
Table 1: Photophysical Properties of Selected Indolizine-Based Fluorescent Dyes
| Compound/Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |
|---|---|---|---|
| Unsubstituted Pyrido[3,2-b]indolizine | 405 | 425 | Toluene |
| 5-(Trifluoromethyl)pyrido[3,2-b]indolizine | 403 | 448 | Toluene |
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
In the realm of organic electronics, indolizine derivatives have demonstrated potential as key components in both OLEDs and OFETs. researchgate.net In OLEDs, they can serve as fluorescent emitters within the emissive layer, influencing the device's color and efficiency. researchgate.net The high fluorescence quantum yields of certain derivatives are particularly beneficial for achieving bright and efficient light emission. Furthermore, their chemical stability can contribute to longer device lifetimes. The ability to tune the emission color through chemical modifications enables the development of the red, green, and blue emitters required for full-color displays.
For OFETs, the planar structure and π-conjugated system of the indolizine core promote the intermolecular π-π stacking necessary for efficient charge transport. By designing indolizine derivatives with appropriate substituents, both p-type (hole-transporting) and n-type (electron-transporting) materials can be developed. A new class of π-expanded indoloindolizines, created by merging indole (B1671886) and indolizine moieties, has shown competitive performance with ambipolar charge transport properties in OFETs. chemrxiv.org
Sensitizers for Dye-Sensitized Solar Cells (DSCs)
Indolizine derivatives have been explored as metal-free organic sensitizers in dye-sensitized solar cells (DSCs). researchgate.netmst.edu The carboxylate group can function as an anchor, binding the dye molecule to the surface of a semiconductor electrode, typically titanium dioxide (TiO₂). mst.edu
Table 2: Performance of Selected Indolizine-Based Dyes in DSCs
| Dye | Voc (mV) | Jsc (mA cm⁻²) | Fill Factor (ff) | Efficiency (η, %) |
|---|---|---|---|---|
| Indolizine-based dye 1 | 680 | 10.1 | 0.71 | 4.9 |
| Indolizine-based dye 2 | 670 | 11.2 | 0.72 | 5.4 |
Sensor Technologies for Chemical and Environmental Monitoring
The fluorescence of indolizine derivatives is sensitive to their local environment, making them well-suited for the development of chemical sensors. researchgate.net These sensors can be engineered to detect a variety of substances by observing changes in their optical properties.
Design and Mechanism of Fluorescent Chemosensors
Fluorescent chemosensors based on indolizine operate through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state proton transfer (ESPT). The design of these sensors involves linking the indolizine fluorophore to a receptor that selectively binds to the target analyte.
When the analyte binds to the receptor, it alters the receptor's electronic properties, which in turn modulates the photophysical properties of the indolizine fluorophore. For example, in a PET-based sensor, the fluorescence of the indolizine core may be quenched in the absence of the analyte. When the analyte binds, this quenching can be inhibited, resulting in a "turn-on" fluorescent response. The high sensitivity and selectivity of these chemosensors are determined by the specific design of the receptor and its interaction with the analyte. Some indolizine derivatives have been synthesized to act as fluorescent pH sensors. mdpi.com
Sensing Applications in Non-Biological Systems
In non-biological contexts, fluorescent sensors based on indolizine derivatives have been created to detect various species, including metal ions and pH changes in industrial and environmental settings. For instance, sensors designed with specific chelating groups can show high selectivity for toxic heavy metal ions such as lead (Pb²⁺). The detection of these ions is vital for monitoring the quality of water and soil.
The mechanism often involves the coordination of the metal ion with the sensor molecule, which disrupts the electronic structure and leads to a measurable change in fluorescence intensity or wavelength. Similarly, by incorporating acidic or basic components, these derivatives can function as fluorescent pH indicators. The addition or removal of a proton from these groups alters the molecule's ICT characteristics, causing a colorimetric and fluorometric response that can be used to monitor acidity or alkalinity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Indolizine-3-carboxylate |
| Pyrido[3,2-b]indolizine |
| 5-(Trifluoromethyl)pyrido[3,2-b]indolizine |
| 5-(N,N-dimethylamino)pyrido[3,2-b]indolizine |
| Indoloindolizine |
| Titanium dioxide |
Materials Science Applications: Photoresponsive and Functional Materials
The inherent photophysical properties of the indolizine scaffold make its derivatives promising candidates for the development of novel photoresponsive and functional materials. nih.govrsc.org These compounds are being explored for their potential in organic electronics, particularly in the realm of organic semiconductors and photovoltaic materials. mdpi.com The electron-rich nature of the indolizine ring system, combined with the electronic effects of substituents at the 3-carboxylate position, allows for the fine-tuning of their optical and electronic characteristics.
Research into indolizine derivatives has revealed their utility as organic fluorophores. nih.govsemanticscholar.org The core structure's ability to be extensively conjugated and functionalized enables the design of molecules with specific absorption and emission profiles, which is a critical aspect for applications in organic light-emitting diodes (OLEDs) and sensors. The functionalization of the indolizine core can lead to materials with unique electronic properties suitable for advanced applications. mdpi.com
While extensive research into the material applications of indolizine-3-carboxylate derivatives is ongoing, the fundamental properties of the indolizine framework suggest a promising future in the creation of sophisticated photoresponsive and functional materials.
Catalytic Applications: Indolizine-based Catalysts or Ligands
The structural features of indolizine derivatives make them suitable for use as ligands in transition metal-catalyzed reactions. Their ability to coordinate with metal centers can influence the efficiency and selectivity of catalytic processes.
A significant area of application for indolizine derivatives is in the field of asymmetric catalysis, where the goal is to synthesize specific stereoisomers of a chiral molecule. Chiral indolizine derivatives have been successfully synthesized and utilized in these processes. nih.gov
One notable approach involves the use of chiral phosphoric acids (CPAs) to control the stereochemical outcome of reactions involving indolizines. acs.org For instance, in the asymmetric dearomative [8 + 2] cycloaddition of indolizines with maleimides, SPINOL-based CPAs have been shown to effectively catalyze the reaction to produce atropoisomeric endo-cycl[3.3.2]azines with high enantioselectivity. acs.org The bulky nature of the CPA catalyst can sterically hinder one reaction pathway, thereby favoring the formation of a specific enantiomer. acs.org
Another powerful strategy is the use of synergistic catalysis, combining two different metal catalysts to achieve high levels of stereocontrol. A cooperative Cu/Ir catalytic system has been developed for the enantio- and diastereoselective synthesis of fused indolizine derivatives. nih.govrsc.orgsemanticscholar.org In this system, a chiral ligand is used for each metal, and the combination of these catalysts allows for the precise construction of indolizines with multiple stereogenic centers. nih.govsemanticscholar.org This dual catalytic approach provides a versatile route to a variety of chiral indolizine structures. nih.govrsc.orgsemanticscholar.org
The table below summarizes the results of a synergistic Cu/Ir-catalyzed asymmetric annulation for the synthesis of chiral indolizines.
| Entry | Ligand for Cu | Ligand for Ir | Solvent | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R,Rp)-L1 | (Sa,S)-L5 | CH2Cl2 | 3 : 1 | 73 | 87 |
Table 1: Optimization of reaction conditions for synergistic Cu/Ir catalysis. semanticscholar.org
Beyond asymmetric catalysis, indolizine derivatives are involved in a range of other catalytic transformations. These often involve the indolizine moiety itself as a reactive partner in reactions that build molecular complexity.
One such transformation is the Friedel–Crafts-type alkylation of indolizines. rsc.orgacs.org This reaction, which can be catalyzed by various Lewis or Brønsted acids, typically occurs at the C3 position of the indolizine ring, taking advantage of its high nucleophilicity. rsc.org The development of catalytic asymmetric versions of this reaction is a key area of research. nih.govrsc.org
Indolizine derivatives also participate in cycloaddition reactions. For example, the [8 + 2] higher-order cycloaddition with maleimides has been explored as a route to complex cyclazine structures. acs.org The outcome of these reactions can be highly dependent on the catalyst used, with different catalysts favoring different reaction pathways. acs.org
Furthermore, indolizines can be synthesized and functionalized through various metal-catalyzed cross-coupling and cyclization reactions. researchgate.netresearchgate.net For example, copper-catalyzed 5-endo-dig cyclization of 2-(2-enynyl)pyridines followed by nucleophilic addition of organoboronic acids provides access to 1,3-disubstituted indolizine derivatives. researchgate.net Similarly, gold and ruthenium catalysts have been employed in sequential relay catalysis to construct aryl-fused indolizin-3-ones from α,ω-alkynoic acids and α,ω-vinylamines. rsc.org
The following table provides examples of different catalytic transformations involving indolizine derivatives.
| Reaction Type | Catalytic System | Description |
| Asymmetric Dearomative [8 + 2] Cycloaddition | SPINOL-based Chiral Phosphoric Acids (CPAs) | Catalyzes the reaction between indolizines and maleimides to form atropoisomeric endo-cycl[3.3.2]azines. |
| Cascade Allylation/Friedel–Crafts Reaction | Synergistic Cu/Ir Catalysis | Enables the enantio- and diastereoselective synthesis of 2,3-fused indolizine derivatives. nih.govrsc.orgsemanticscholar.org |
| 5-endo-dig Cyclization/Nucleophilic Addition | Copper Catalysis | Synthesizes 1,3-disubstituted indolizine-containing unsymmetrical triarylmethanes. researchgate.net |
| Sequential Relay Catalysis | Au(I) and Ruthenium Catalysis | Constructs aryl-fused indolizin-3-ones from α,ω-alkynoic acids and α,ω-vinylamines. rsc.org |
Table 2: Examples of Catalytic Transformations Involving Indolizine Derivatives.
Future Research Directions and Unexplored Avenues for Lithium Indolizine 3 Carboxylate Chemistry
Development of Innovative and Sustainable Synthetic Routes
The future of lithium indolizine-3-carboxylate synthesis lies in the development of environmentally benign and efficient methods. ijettjournal.org Current approaches often involve lengthy procedures and the use of hazardous materials. ijettjournal.org Green chemistry principles are now guiding research towards more sustainable pathways. ijettjournal.org
One promising area is the use of mechanochemistry , which can create 1,2-diketoindolizine derivatives from indolizines and epoxides using piezoelectric materials like BaTiO3. acs.orgresearchgate.netacs.orgnih.gov This solvent-free method is noted for its simple operation, potential for scalability, and high efficiency. acs.orgacs.orgnih.gov
Another innovative approach is the use of biocatalysts . For instance, lipases from Candida antarctica have been successfully used for the one-pot synthesis of indolizines in aqueous solutions, offering a greener alternative to traditional organic solvents. nih.gov
The application of flow chemistry is also a significant advancement. mdpi.comepa.govuc.pt Continuous flow reactors provide better control over reaction conditions, leading to higher yields and improved safety, which is particularly beneficial for scaling up production. mdpi.comepa.gov Microwave-assisted synthesis is another technique that can accelerate reactions and improve yields, aligning with green chemistry principles. ijettjournal.org
Future research will likely focus on:
One-pot multicomponent reactions to reduce waste and simplify procedures. nih.govscilit.comorganic-chemistry.org
Transition-metal-free catalytic systems to lower costs and environmental impact. organic-chemistry.org
The use of readily available starting materials like pyridines, which are abundant and stable. rsc.org
In-depth Probing of Intermolecular Interactions and Solid-State Phenomena
A deeper understanding of the intermolecular forces and solid-state behavior of this compound is essential for designing new materials with tailored properties.
Key areas of future investigation include:
Polymorphism : The ability of a compound to exist in different crystalline forms is a critical area of study. acs.orgnih.govnih.govresearchgate.netul.ie For instance, ionic cocrystals of lithium salts with l-proline (B1679175) have been shown to exhibit polymorphism, with different forms having varying thermodynamic stabilities. acs.orgnih.govnih.govresearchgate.netul.ie Investigating the different polymorphs of this compound could reveal unique properties.
Intermolecular Interactions : The types and distance dependence of intermolecular interactions, such as dipole-dipole forces and hydrogen bonding, significantly affect the properties of molecular compounds. jeeadv.ac.inncert.nic.inmasterorganicchemistry.com Advanced crystallographic techniques can provide detailed insights into the coordination of the lithium ion and the non-covalent interactions within the crystal lattice. rsc.org
Co-crystallization : Forming co-crystals of this compound with other molecules can create novel materials with hybrid properties.
Table 1: Comparison of Synthetic Routes for Indolizine (B1195054) Derivatives
| Synthetic Method | Key Features | Advantages | Potential for this compound |
| Mechanochemistry acs.orgacs.orgnih.gov | Solvent-free, uses piezoelectric materials. | Environmentally friendly, high efficiency, scalable. | A promising green route for synthesis. |
| Biocatalysis nih.gov | Uses enzymes (e.g., lipases) in aqueous media. | Green solvent, high yield, short reaction times. | Could enable sustainable one-pot synthesis. |
| Flow Chemistry mdpi.comepa.gov | Continuous process with precise control. | High yield, improved safety, scalable. | Ideal for industrial-scale production. |
| Microwave-Assisted ijettjournal.org | Utilizes microwave irradiation to heat reactions. | Reduced reaction time, enhanced yield and purity. | Can accelerate synthesis and improve efficiency. |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry provides powerful tools to predict and understand the behavior of this compound.
Future computational studies will likely involve:
Density Functional Theory (DFT) : DFT calculations are crucial for understanding the geometric and electronic structure, including HOMO-LUMO energy gaps, which explain charge transfer within the molecule. nih.gov These calculations can also help interpret infrared spectra and identify reaction sites. nih.gov
Time-Dependent DFT (TD-DFT) : This method is used to study the photophysical properties of molecules, such as their absorption and emission spectra, by examining their excited states. researchgate.net
Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into intramolecular interactions and electron density, helping to explain the stability and reactivity of the compound. nih.gov
These computational approaches will be essential for designing new indolizine derivatives with specific electronic and photophysical properties. acs.org
Exploration of Emerging Applications in Advanced Materials and Nanoscience
The unique properties of this compound make it a candidate for various applications in materials science. Indolizine derivatives are known for their fluorescence and have been explored for their biological activities. nih.govjbclinpharm.org
Potential future applications include:
Organic Light-Emitting Diodes (OLEDs) : The fluorescent nature of the indolizine core suggests its potential use as an emissive material in OLEDs. chemrxiv.orgchemrxiv.org
Sensors : The sensitivity of the indolizine fluorescence to its environment could be harnessed to develop chemical sensors.
Nanoscience : The self-assembly of this compound could lead to the formation of nanostructures with unique optical and electronic properties.
Design and Synthesis of π-Expanded Analogues with Enhanced Properties
Expanding the π-conjugated system of the indolizine core is a key strategy for tuning its optoelectronic properties. acs.orgchemrxiv.orgchemrxiv.orgnih.govrsc.orgresearchgate.net
Future research in this area will focus on:
Annulation of Aromatic Rings : Fusing additional aromatic rings, such as benzene (B151609) or naphthalene, to the indolizine framework can shift its absorption and emission spectra. acs.orgchemrxiv.orgchemrxiv.org
Functionalization : Introducing electron-donating or electron-withdrawing groups can further modify the electronic properties of these π-expanded systems. acs.org
Novel Synthetic Protocols : The synthesis of these larger, more complex molecules will require the development of new, scalable synthetic methods. acs.orgchemrxiv.orgchemrxiv.org
Recent work on π-expanded indoloindolizines has shown that it is possible to fine-tune the HOMO-LUMO gap by controlling the aromaticity of specific rings, leading to materials with enhanced stability and distinct optoelectronic properties. acs.orgchemrxiv.orgchemrxiv.org These materials have shown promise in applications such as organic field-effect transistors (OFETs). chemrxiv.orgchemrxiv.org
Q & A
Q. What are the established synthetic routes for lithium indolizine-3-carboxylate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via multi-step protocols involving cyclization or 1,3-dipolar cycloaddition reactions. For example, indolizine carboxylates are often derived from pyridine precursors through intramolecular cyclization, with reaction temperature and solvent polarity critically affecting regioselectivity. Optimization of stoichiometric ratios (e.g., of lithium bases) and purification via column chromatography are recommended to enhance purity .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound, and what are key spectral markers?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indolizine core and carboxylate substituents. Key markers include aromatic proton resonances at δ 6.8–8.2 ppm and carbonyl carbons near δ 165–170 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier Transform Infrared Spectroscopy (FTIR) confirms carboxylate C=O stretching (~1700 cm⁻¹) .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize in vitro assays targeting its structural analogs’ known activities, such as antibacterial or antioxidant effects. Use standardized protocols like broth microdilution (for antimicrobial activity) or DPPH radical scavenging (for antioxidant potential). Include positive controls (e.g., ascorbic acid) and replicate experiments to ensure statistical validity .
Advanced Research Questions
Q. How can researchers optimize 1,3-dipolar cycloaddition reactions to functionalize the indolizine core with improved regioselectivity?
Employ computational modeling (e.g., DFT calculations) to predict transition states and regiochemical outcomes. Experimentally, modulate dipolarophile electronic properties (e.g., electron-deficient alkenes) and use catalysts like tetrakispyridinecobalt(II) dichromate to enhance reaction efficiency. Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF for polar intermediates) .
Q. What computational approaches best predict the reactivity and target interactions of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) can simulate binding affinities to biological targets like enzymes or receptors. Pair this with Molecular Dynamics (MD) simulations to assess stability of ligand-protein complexes. Validate predictions using SAR studies on synthesized analogs .
Q. How can contradictions in pharmacological data across studies be resolved?
Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). For example, discrepancies in antibacterial efficacy may arise from differences in bacterial membrane permeability. Use standardized protocols (CLSI guidelines) and orthogonal assays (e.g., live/dead staining) to confirm results .
Q. What strategies improve regioselective functionalization of the indolizine ring for medicinal chemistry applications?
Introduce directing groups (e.g., bromine at C-1) to steer cross-coupling reactions (e.g., Suzuki-Miyaura). Alternatively, leverage steric effects by modifying substituents at C-3 (carboxylate group) to block undesired reaction sites .
Q. How can researchers validate target engagement in complex biological systems?
Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm direct binding in live cells. Combine with siRNA knockdown of putative targets to observe phenotypic rescue, ensuring specificity of observed effects .
Q. What methodologies enable scalable synthesis while adhering to green chemistry principles?
Replace traditional solvents (DMF, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Explore microwave-assisted synthesis to reduce reaction times and energy consumption. Implement catalytic recycling (e.g., immobilized Co catalysts) to minimize waste .
Q. How should stability and degradation profiles of this compound be addressed in preclinical studies?
Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use UPLC-MS to identify degradation products and refine storage conditions (e.g., inert atmosphere, desiccants). Correlate structural modifications (e.g., electron-withdrawing groups) with enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
